![molecular formula C15H14ClNO3S2 B3035929 4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether CAS No. 338777-93-8](/img/structure/B3035929.png)
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether
Overview
Description
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound structure, has been reported to have antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Antiviral Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been reported to have antiviral activity . This indicates a potential application of our compound in antiviral drug development.
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This suggests that our compound could be explored for its potential in treating hypertension.
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has shown antidiabetic activity . This indicates a potential application of our compound in the treatment of diabetes.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This suggests that our compound could be explored for its potential in cancer treatment.
KATP Channel Activators
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have activity as KATP channel activators . This indicates a potential application of our compound in conditions where KATP channel activation is beneficial.
AMPA Receptor Modulators
A derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring has been found to be one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro . This suggests that our compound could be explored for its potential in neurological conditions where AMPA receptor modulation is beneficial.
Aldose Reductase Inhibitor
A new series of benzothiadiazine-1,1-dioxide compounds, which includes our compound, has been developed and screened as an aldose reductase inhibitor . This indicates a potential application of our compound in the treatment of conditions where inhibition of aldose reductase is beneficial.
Mechanism of Action
Target of Action
Related compounds such as 2, 3-dihydro-3-oxo-5h-pyrido [3, 4-b] [1,4] benzothiazine-4-carbonitriles have shown binding affinity forbenzodiazepine receptors .
Mode of Action
It’s worth noting that related compounds have shownanticonvulsant activity , which suggests that they may modulate neuronal excitability via their interaction with benzodiazepine receptors .
Biochemical Pathways
Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been reported to possess a range of pharmacological activities, includingantimicrobial , antiviral , antihypertensive , antidiabetic , anticancer , AMPA receptor modulators , and KATP channel activators . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the available literature. Therefore, it’s challenging to outline its impact on bioavailability. The compound’smolecular weight and chemical structure could influence its pharmacokinetic properties .
Result of Action
Related compounds have shownanticonvulsant activity , suggesting that they may modulate neuronal excitability .
properties
IUPAC Name |
7-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-20-12-3-5-13(6-4-12)22(18,19)17-8-9-21-15-10-11(16)2-7-14(15)17/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZBMHBIABDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152019 | |
Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)sulfonyl]phenyl methyl ether | |
CAS RN |
338777-93-8 | |
Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338777-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,4-dihydro-4-[(4-methoxyphenyl)sulfonyl]-2H-1,4-benzothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501152019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.